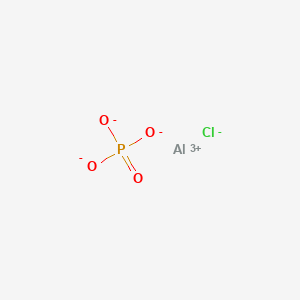
Einecs 254-459-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum chloride phosphate is a chemical compound that combines aluminum, chlorine, and phosphate ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is often used in research and industrial processes due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum chloride phosphate can be synthesized through various methods. One common method involves the reaction of aluminum chloride with potassium phosphate in an aqueous solution. The reaction can be represented as follows:
AlCl3+K3PO4→AlPO4+3KCl
In this reaction, aluminum chloride and potassium phosphate are mixed in water, resulting in the formation of aluminum phosphate and potassium chloride . The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing of the reactants.
Industrial Production Methods
In industrial settings, aluminum chloride phosphate is often produced using a microfluidic approach. This method involves the use of a chaotic micromixer to enhance the mixing between reactants, such as aluminum chloride and phosphoric acid. The process includes magnetic stirring and continuous-flow shearing during the settling of the aluminum phosphate precipitate . This method provides better control over particle size distribution and ensures consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum chloride phosphate undergoes various chemical reactions, including precipitation reactions, acid-base reactions, and complexation reactions. One notable reaction is its formation from the reaction between aluminum chloride and potassium phosphate, as mentioned earlier.
Common Reagents and Conditions
Common reagents used in reactions involving aluminum chloride phosphate include potassium phosphate, phosphoric acid, and other phosphate-containing compounds. The reactions are typically carried out in aqueous solutions at room temperature with constant stirring.
Major Products Formed
The major product formed from the reaction of aluminum chloride with potassium phosphate is aluminum phosphate. This compound is an insoluble solid that precipitates out of the solution .
Applications De Recherche Scientifique
Aluminum chloride phosphate has a wide range of applications in scientific research. Some of its notable applications include:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.
Biology: Employed in the preparation of aluminum-based adjuvants for vaccines, enhancing the immune response.
Mécanisme D'action
The mechanism of action of aluminum chloride phosphate varies depending on its application. In the context of vaccine adjuvants, it enhances the immune response through several mechanisms, including the depot effect, phagocytosis, activation of pro-inflammatory signaling pathways, and host cell DNA release . These mechanisms help to improve the stability and efficacy of vaccines.
Comparaison Avec Des Composés Similaires
Aluminum chloride phosphate can be compared with other similar compounds, such as aluminum phosphate and aluminum hydroxide. While all these compounds contain aluminum, they differ in their chemical composition and applications. For example:
Aluminum phosphate: Used as an antacid and in the production of ceramics and glass.
Aluminum hydroxide: Commonly used as a vaccine adjuvant and in water purification processes.
Aluminum chloride phosphate is unique in its ability to form stable complexes and its wide range of applications in various fields.
Conclusion
Aluminum chloride phosphate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in the development of new applications and improve existing ones.
Propriétés
Numéro CAS |
39455-35-1 |
|---|---|
Formule moléculaire |
AlClO4P- |
Poids moléculaire |
157.40 g/mol |
Nom IUPAC |
aluminum;chloride;phosphate |
InChI |
InChI=1S/Al.ClH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+3;;/p-4 |
Clé InChI |
CILUWGMVMJYTTD-UHFFFAOYSA-J |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Al+3].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



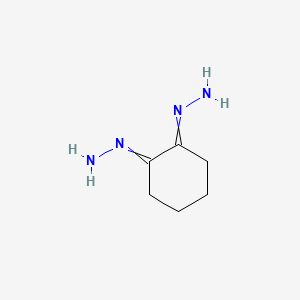
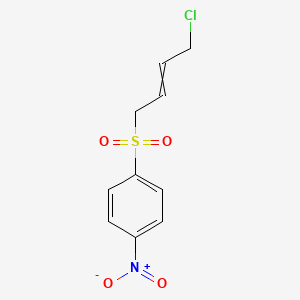
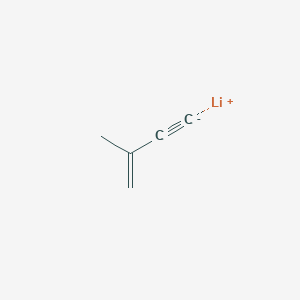

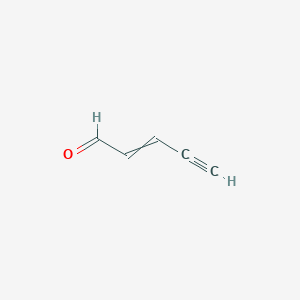
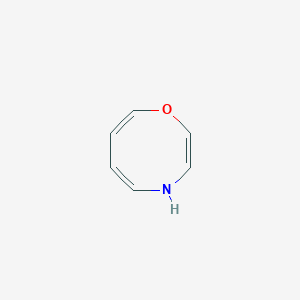
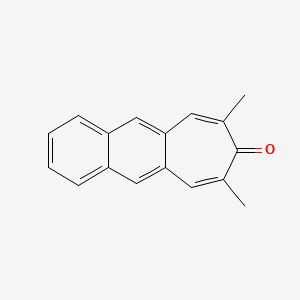
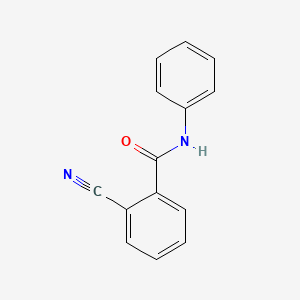
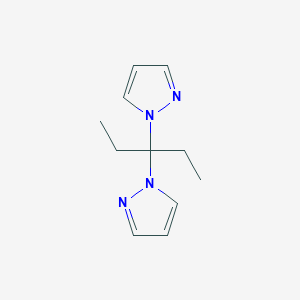

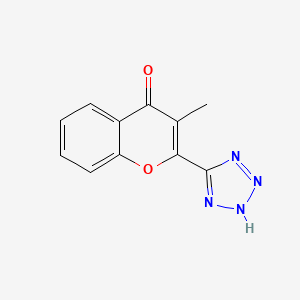
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
